Tert-butyl 4,4,4-trifluoro-3-oxobutanoate

Übersicht

Beschreibung

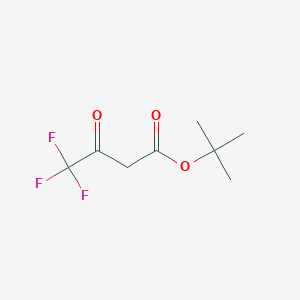

Tert-butyl 4,4,4-trifluoro-3-oxobutanoate (TBTOB) is a fluorinated organic compound . It has a molecular formula of C8H11F3O3 and a molecular weight of 212.17 g/mol . It is used in various fields of research and industry for its unique physical and chemical properties.

Synthesis Analysis

The synthesis of TBTOB involves several steps . One method involves heating, followed by the use of sodium ethoxide (NaOEt) in ethanol at 20 °C . This is followed by the use of phosphorus oxychloride (POCl3) for 3 hours under heating conditions . The reaction is then carried out with hydrazine in tetrahydrofuran for 0.08 hours at 20 °C . The final step involves chloroform for 3 hours under heating conditions .Molecular Structure Analysis

The molecular structure of TBTOB is characterized by the presence of a carbonyl group (C=O) and a trifluoromethyl group (CF3) attached to a butanoate backbone . The tert-butyl group is attached to the carbonyl carbon .Chemical Reactions Analysis

TBTOB can undergo several chemical reactions. For example, it can react with water to yield certain products . It can also participate in multi-step reactions involving heating, the use of sodium ethoxide (NaOEt) in ethanol at 20 °C, and the use of phosphorus oxychloride (POCl3) for 3 hours under heating conditions .Physical And Chemical Properties Analysis

TBTOB has a molecular weight of 212.17 g/mol . It is a fluorinated organic compound . The exact boiling point and other physical properties are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

“Tert-butyl 4,4,4-trifluoro-3-oxobutanoate” can be used in the synthesis of novel heterocyclic compounds. For instance, it has been used in the synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines . These compounds have shown a wide range of biological activity and medicinal applications .

Enhancement of Biological Activity

The introduction of a tert-butyl group into some heterocycles, such as “Tert-butyl 4,4,4-trifluoro-3-oxobutanoate”, can substantially enhance their biological activity . For example, it has been reported that the attachment of a metabolically stable tert-butyl group at the C-2 position of the quinolone system in primaquine resulted in a substantial improvement in blood schizontocidal antimalarial activity .

Increase in Lipophilicity

The introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the extraordinary thick and light cell wall . This property can be utilized in the design of new drug candidates .

Conformational Space Exploration

The conformational space for the aryl-TFTB substituent was explored using a Grimme’s iterative workflow approach with static metadynamics simulations as implemented in CREST software . This can be useful in the study of the parent compound’s properties .

Synthesis of Polyimides

“Tert-butyl 4,4,4-trifluoro-3-oxobutanoate” can be used in the synthesis of polyimides . Polyimides are high-performance polymers with excellent thermal stability, good chemical resistance, and outstanding mechanical properties .

Acetonization and Boc Protection

“Tert-butyl 4,4,4-trifluoro-3-oxobutanoate” can be used in acetonization and Boc protection . These are important steps in the synthesis of complex organic molecules .

Safety and Hazards

TBTOB is classified as a dangerous substance . It has hazard statements H225, H315, H319, and H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Wirkmechanismus

Target of Action

Tert-butyl 4,4,4-trifluoro-3-oxobutanoate is a chemical compound with the formula C8H11F3O3 Similar compounds such as ethyl 4,4-difluoro-3-oxobutanoate have been used in the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived gaba-t antagonists .

Biochemical Pathways

Given its structural similarity to other compounds, it may be involved in the modulation of potassium channels and gaba-t antagonists .

Result of Action

Based on its potential role in modulating potassium channels and gaba-t antagonists, it may have effects on neuronal signaling and neurotransmission .

Action Environment

The action, efficacy, and stability of Tert-butyl 4,4,4-trifluoro-3-oxobutanoate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability .

Eigenschaften

IUPAC Name |

tert-butyl 4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c1-7(2,3)14-6(13)4-5(12)8(9,10)11/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDDHIGPIFREMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801240522 | |

| Record name | 1,1-Dimethylethyl 4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26717-75-9 | |

| Record name | 1,1-Dimethylethyl 4,4,4-trifluoro-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26717-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,9S,10R,11S,13S,14S,16S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B3188939.png)

![Benzo[g]phthalazine](/img/structure/B3188949.png)

![Benzo[b][1,6]naphthyridine](/img/structure/B3188952.png)

![Boronic acid, [3-[(11-mercapto-1-oxoundecyl)amino]phenyl]-](/img/structure/B3188957.png)

![2,3-Dichlorobenzo[f]quinoxaline](/img/structure/B3189036.png)